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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and experimental protocols for cloning the

Albaflavenone biosynthetic gene cluster (BGC) from Streptomyces coelicolor A3(2) or other

producing organisms. The Albaflavenone BGC is a relatively compact, two-gene cluster,

making it an excellent candidate for heterologous expression and biosynthetic studies. The

protocols outlined below are tailored for this specific BGC and are based on established, robust

methodologies for cloning microbial natural product pathways.

Introduction to the Albaflavenone Biosynthetic
Gene Cluster
Albaflavenone is a sesquiterpenoid antibiotic with a distinctive earthy, camphor-like aroma. Its

biosynthesis in Streptomyces coelicolor A3(2) is encoded by a small, two-gene operon.[1][2]

The cluster consists of:

sco5222: A sesquiterpene synthase that catalyzes the cyclization of farnesyl diphosphate

(FPP) to form the intermediate epi-isozizaene.[1]

sco5223 (CYP170A1): A cytochrome P450 monooxygenase that performs a two-step allylic

oxidation of epi-isozizaene to produce albaflavenone.[1]
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The compact nature of this BGC simplifies its cloning compared to larger polyketide synthase

(PKS) or non-ribosomal peptide synthetase (NRPS) clusters. The following sections detail two

primary strategies for cloning the Albaflavenone BGC: Transformation-Associated

Recombination (TAR) in yeast and a CRISPR/Cas9-based in vitro approach.

Data Presentation: Comparison of Cloning
Techniques

Feature
Transformation-
Associated Recombination
(TAR)

CRISPR/Cas9-Based
Cloning

Principle

In vivo homologous

recombination in

Saccharomyces cerevisiae.[3]

[4]

In vitro cleavage by Cas9

followed by Gibson Assembly

or ligation.[5]

Vector Type

Yeast-E. coli-Streptomyces

shuttle vector (e.g., pCAP

series).[6]

E. coli-Streptomyces shuttle

vector.

Homology Arm Length ~1 kb.[7]
~40-50 bp (for Gibson

Assembly).

Cloning Efficiency
0.1% - 2% (can be lower for

larger clusters).[7]

Higher efficiency, reported up

to 5% for larger clusters.[8]

Key Advantages

Capable of cloning very large

DNA fragments (>100 kb);

cost-effective.[5][7]

High precision; less dependent

on host recombination

machinery.

Key Disadvantages

Requires yeast spheroplast

transformation; can have high

background of vector self-

ligation.[6][7]

Requires purified Cas9 and

guide RNA synthesis.
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Protocol 1: Transformation-Associated Recombination
(TAR) Cloning of the Albaflavenone BGC
This protocol describes the capture of the Albaflavenone BGC from Streptomyces coelicolor

genomic DNA using homologous recombination in yeast.

1. Preparation of Genomic DNA:

Culture S. coelicolor A3(2) in a suitable liquid medium (e.g., TSB with glycine).

Harvest mycelia by centrifugation.

Isolate high-molecular-weight genomic DNA using a standard Streptomyces DNA extraction

protocol. Ensure minimal shearing of the DNA.

2. Design and Construction of the TAR Capture Vector:

Select a suitable Yeast-E. coli-Streptomyces shuttle vector (e.g., pCAP01 or a derivative).

Design primers to amplify two ~1 kb homology arms flanking the Albaflavenone BGC

(sco5222 and sco5223).

Upstream Homology Arm: Amplify a 1 kb region immediately upstream of the sco5222

start codon.

Downstream Homology Arm: Amplify a 1 kb region immediately downstream of the

sco5223 stop codon.

Clone these homology arms into the TAR vector, flanking a yeast selectable marker (e.g.,

URA3).

Linearize the resulting capture vector by restriction digest between the two homology arms.

3. Yeast Spheroplast Transformation:

Prepare competent Saccharomyces cerevisiae spheroplasts.

Co-transform the yeast spheroplasts with:
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Linearized TAR capture vector (~200 ng).

High-molecular-weight S. coelicolor genomic DNA (~2-4 µg).[6]

Plate the transformation mix on a selective medium lacking uracil to select for yeast that

have taken up a circular plasmid.

4. Screening and Verification of Clones:

Yeast colonies will arise from either correct recombination (capturing the BGC) or vector self-

ligation.

Screen individual yeast colonies by PCR using primers that bind within the Albaflavenone
BGC.

Isolate plasmid DNA from positive yeast colonies.

Transform the isolated plasmid into E. coli for amplification and further verification by

restriction digest and sequencing.

5. Heterologous Expression:

Introduce the confirmed plasmid containing the Albaflavenone BGC into a suitable

Streptomyces expression host (e.g., S. lividans or a cluster-free S. albus strain) via

conjugation from an E. coli donor strain.

Culture the recombinant Streptomyces strain and analyze the culture extracts for the

production of Albaflavenone using GC-MS or LC-MS.

Protocol 2: CRISPR/Cas9-Based In Vitro Cloning of the
Albaflavenone BGC
This protocol utilizes the precision of CRISPR/Cas9 for in vitro excision of the BGC, followed by

Gibson Assembly.

1. Preparation of Genomic DNA:

Isolate high-molecular-weight genomic DNA from S. coelicolor as described in Protocol 1.
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2. Design of Guide RNAs (gRNAs):

Design two gRNAs that will direct Cas9 to cut at sites immediately flanking the

Albaflavenone BGC.

Ensure the chosen PAM sequences are present at the target sites.

Synthesize the gRNAs in vitro.

3. In Vitro Digestion of Genomic DNA:

Set up a reaction containing:

High-molecular-weight S. coelicolor genomic DNA.

Purified Cas9 nuclease.

The two synthesized gRNAs.

Incubate the reaction to allow for specific cleavage of the genomic DNA, excising the

Albaflavenone BGC.

4. Vector Preparation and Gibson Assembly:

Select a suitable E. coli-Streptomyces shuttle vector for expression.

Linearize the vector using PCR or restriction enzymes.

Design the vector linearization primers to have ~40 bp overhangs that are homologous to the

ends of the excised Albaflavenone BGC fragment.

Combine the linearized vector and the Cas9-digested genomic DNA in a Gibson Assembly

Master Mix.

Incubate to allow for the seamless assembly of the BGC into the vector.

5. Transformation and Verification:

Transform the Gibson Assembly reaction product into competent E. coli cells.
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Screen colonies by PCR for the presence of the Albaflavenone BGC insert.

Verify the correct assembly and sequence of the cloned BGC by restriction digest and

Sanger sequencing.

6. Heterologous Expression:

Proceed with the transfer of the verified plasmid to a Streptomyces host for expression

analysis as described in Protocol 1.
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Caption: Biosynthesis of Albaflavenone from FPP.
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Caption: Workflow for TAR cloning of the Albaflavenone BGC.
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Experimental Workflow for CRISPR/Cas9-Based Cloning
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Caption: Workflow for CRISPR/Cas9-based cloning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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